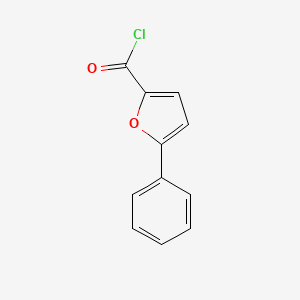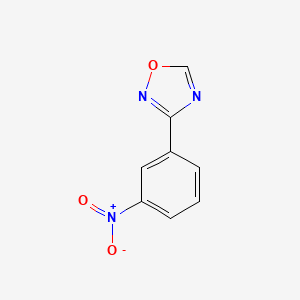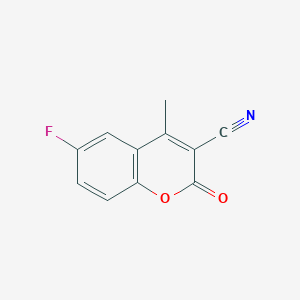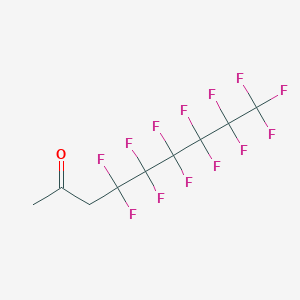
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one (also known as TDFN-2-one) is an organofluorine compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields. It is a colorless, odorless, non-toxic liquid with a boiling point of 113°C. TDFN-2-one is a member of the perfluorinated alkanes, which are compounds that contain only carbon and fluorine atoms. Its chemical formula is C7F15O.
Scientific Research Applications
Molecular Orbital Studies
The compound has relevance in the development of Gaussian-type basis sets for molecular orbital studies of organic molecules. Extended basis sets, such as 5–31G and 6–31G, consist of atomic orbitals expressed as combinations of Gaussian functions for the first row atoms carbon to fluorine, enhancing the calculation of total energies and equilibrium geometries of polyatomic molecules (Hehre, Ditchfield, & Pople, 1972).
Liquid Crystals Synthesis
Its derivatives have been synthesized and characterized for applications in rodlike liquid crystals, indicating the role of fluorinated segments in thermal stability and phase behavior of liquid crystal (LC) phases (Johansson, Percec, Ungar, & Smith, 1997).
Energetic Materials Development
The compound's derivatives have been explored for the synthesis of energetic materials, highlighting their potential in creating stable, high-performance materials with favorable detonation properties and thermal stability (Garg & Shreeve, 2011).
Electrophilic Fluorination
Research has also been conducted on the catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation, showcasing an innovative approach to trifluoromethylation, which could be useful for the synthesis of radioactive fluoride substituents for positron emission tomography applications (Levin et al., 2017).
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFHTSQSIQEIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379924 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one | |
CAS RN |
77893-60-8 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



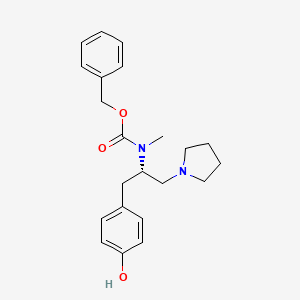
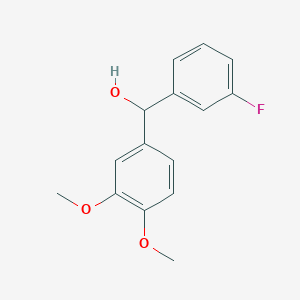
![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)
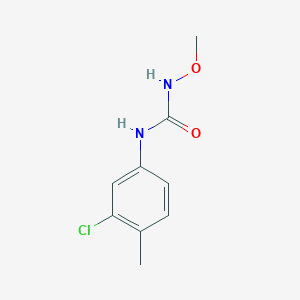
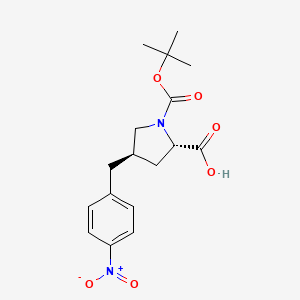
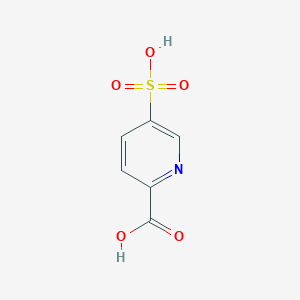
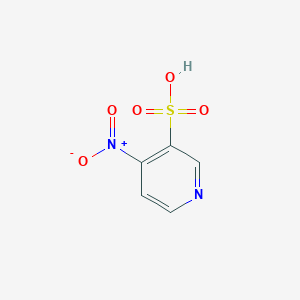
![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)

![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)

